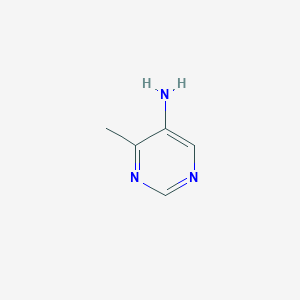

5-Amino-4-methylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-4-5(6)2-7-3-8-4/h2-3H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNDDUOCVSWTOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=NC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20280948 | |

| Record name | 5-Amino-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3438-61-7 | |

| Record name | 3438-61-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 4-methylpyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-methylpyrimidin-5-amine (CAS No: 3438-61-7). While experimental data for this specific compound is limited in publicly available resources, this document compiles available information on its fundamental properties and draws comparisons with closely related analogues to provide a predictive understanding of its characteristics. The aminopyrimidine scaffold is a well-established pharmacophore in drug discovery, and this guide aims to serve as a foundational resource for researchers interested in the potential applications of this particular derivative.

Introduction

4-Methylpyrimidin-5-amine, also known by its IUPAC name 4-methylpyrimidin-5-amine, is a heterocyclic organic compound featuring a pyrimidine ring substituted with a methyl group at the 4-position and an amino group at the 5-position. The pyrimidine moiety is a core structure in numerous biologically significant molecules, including nucleobases, vitamins, and a wide array of synthetic drugs. The substitution pattern of 4-methylpyrimidin-5-amine suggests its potential as a versatile building block in medicinal chemistry, particularly in the design of kinase inhibitors and other therapeutic agents.

Physical and Chemical Properties

Table 1: General Information and Identifiers [1][2]

| Property | Value |

| IUPAC Name | 4-methylpyrimidin-5-amine |

| Synonyms | 5-Amino-4-methylpyrimidine |

| CAS Number | 3438-61-7 |

| Molecular Formula | C₅H₇N₃ |

| Molecular Weight | 109.13 g/mol |

| Canonical SMILES | CC1=C(N=CN=C1)N |

Table 2: Predicted Physicochemical Properties [1]

| Property | Predicted Value |

| XLogP3 | -0.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 0 |

| Topological Polar Surface Area | 51.8 Ų |

Synthesis and Reactivity

Synthesis

While a specific, detailed experimental protocol for the synthesis of 4-methylpyrimidin-5-amine was not found in the searched literature, general methods for the synthesis of aminopyrimidines can be adapted. A plausible synthetic route could involve the following conceptual workflow:

A common strategy for introducing an amino group onto a pyrimidine ring is through nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, with ammonia or an ammonia equivalent. The reactivity of the pyrimidine ring is influenced by the electron-withdrawing nature of the nitrogen atoms, facilitating such substitutions.

Reactivity

The chemical reactivity of 4-methylpyrimidin-5-amine is dictated by the pyrimidine ring and the amino substituent.

-

Basicity: The nitrogen atoms of the pyrimidine ring and the exocyclic amino group are basic and can be protonated in the presence of acids to form salts. The pKa of the conjugate acid would provide a quantitative measure of its basicity.

-

Nucleophilicity of the Amino Group: The amino group is nucleophilic and can participate in various reactions, including acylation, alkylation, and condensation with electrophiles.

-

Electrophilic Aromatic Substitution: The pyrimidine ring is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene. However, the activating amino group may direct electrophiles to certain positions on the ring.

Spectral Data (Predicted)

No experimental spectral data (NMR, IR, Mass Spectrometry) for 4-methylpyrimidin-5-amine were found. However, characteristic spectral features can be predicted based on its structure.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Characteristic Features |

| ¹H NMR | - A singlet for the methyl group protons.- Signals for the aromatic protons on the pyrimidine ring.- A broad signal for the amino group protons, which may be exchangeable with D₂O. |

| ¹³C NMR | - A signal for the methyl carbon.- Signals for the carbon atoms of the pyrimidine ring, with those adjacent to nitrogen atoms appearing at lower field. |

| IR Spectroscopy | - N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.- C-H stretching vibrations for the methyl group and aromatic ring.- C=N and C=C stretching vibrations characteristic of the pyrimidine ring. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 109.13 g/mol . |

Biological Activity and Potential Applications

While no specific biological assays or signaling pathway studies for 4-methylpyrimidin-5-amine were identified, the broader class of aminopyrimidines is of significant interest in drug discovery.

Kinase Inhibition

The aminopyrimidine scaffold is a common feature in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form key hydrogen bond interactions within the ATP-binding pocket of kinases. The substituents on the pyrimidine ring play a crucial role in determining the potency and selectivity of the inhibitor. Therefore, 4-methylpyrimidin-5-amine represents a valuable starting point for the synthesis of novel kinase inhibitors for potential use in oncology and other diseases driven by aberrant kinase activity.

Anti-inflammatory and Antimicrobial Potential

Derivatives of aminopyrimidines have also been explored for their anti-inflammatory and antimicrobial properties. The structural similarity of the pyrimidine ring to purines suggests that these compounds could interfere with various biological pathways in pathogens or inflammatory processes. Further investigation into the biological activity of 4-methylpyrimidin-5-amine and its derivatives in these areas is warranted.

Experimental Protocols (General)

Detailed experimental protocols for 4-methylpyrimidin-5-amine are not available. However, the following provides a general framework for the synthesis and characterization of similar aminopyrimidine compounds.

General Synthesis of an Aminopyrimidine via Nucleophilic Substitution

-

Reaction Setup: A solution of a halogenated pyrimidine precursor in a suitable solvent (e.g., ethanol, DMF) is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Reagent Addition: An excess of ammonia (or an ammonium salt with a base) is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux for a specified period, and the progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer using a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a standard.

-

IR Spectroscopy: The infrared spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

Mass Spectrometry: The mass spectrum is acquired using a mass spectrometer, typically with electrospray ionization (ESI) or electron ionization (EI), to determine the molecular weight and fragmentation pattern.

-

Melting Point: The melting point is determined using a melting point apparatus to assess the purity of the compound.

Conclusion

4-Methylpyrimidin-5-amine is a heterocyclic compound with potential as a building block in the development of new therapeutic agents. While specific experimental data for this molecule is sparse, its structural features suggest promising avenues for research, particularly in the fields of kinase inhibition, anti-inflammatory, and antimicrobial drug discovery. This guide provides a summary of the available information and a predictive framework for its properties and reactivity, serving as a valuable resource for researchers initiating studies on this compound. Further experimental investigation is necessary to fully elucidate its chemical and biological profile.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Amino-4-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation and confirmation of 5-Amino-4-methylpyrimidine. In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's three-dimensional structure is a critical prerequisite for understanding its biological activity, optimizing its properties, and ensuring intellectual property protection. This document outlines the key analytical techniques, presents available data in a structured format, and illustrates the logical workflow of the structure elucidation process.

Compound Identity and Properties

This compound, also known as 4-methylpyrimidin-5-amine, is a heterocyclic organic compound with the chemical formula C₅H₇N₃.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 4-methylpyrimidin-5-amine | PubChem[1] |

| Molecular Formula | C₅H₇N₃ | PubChem[1] |

| Molecular Weight | 109.13 g/mol | PubChem[1] |

| CAS Number | 3438-61-7 | PubChem[1] |

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy

Predicted ¹H NMR data provides insights into the chemical environment of the hydrogen atoms. The spectrum of this compound is expected to show three distinct signals:

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.3 | Singlet | 3H | Methyl group (-CH₃) protons |

| ~4.0 | Broad Singlet | 2H | Amino group (-NH₂) protons |

| ~8.0, ~8.2 | Singlets | 1H each | Pyrimidine ring protons (H2 and H6) |

2.1.2. ¹³C NMR Spectroscopy

¹³C NMR spectroscopy reveals the number and types of carbon atoms in the molecule. The PubChem database indicates the availability of a ¹³C NMR spectrum for this compound, though the specific data is proprietary.[1] Predicted chemical shifts are presented below.

| Predicted Chemical Shift (ppm) | Assignment |

| ~18 | Methyl carbon (-CH₃) |

| ~120 | C5 (carbon bearing the amino group) |

| ~145 | C4 (carbon bearing the methyl group) |

| ~150 | C6 |

| ~155 | C2 |

Experimental Protocol: NMR Spectroscopy

A detailed protocol for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a one-dimensional ¹H spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a one-dimensional ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Expected IR Absorption Bands (cm⁻¹) | Functional Group |

| 3300-3500 | N-H stretching (amino group) |

| 2900-3000 | C-H stretching (methyl and aromatic) |

| 1600-1650 | N-H bending (amino group) |

| 1450-1580 | C=C and C=N stretching (pyrimidine ring) |

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structural features. For this compound (C₅H₇N₃), the expected exact mass is 109.063997.

| m/z | Interpretation |

| 109 | [M]⁺ (Molecular ion) |

| 108 | [M-H]⁺ |

| 94 | [M-NH]⁺ or [M-CH₃]⁺ |

| 82 | Fragmentation of the pyrimidine ring |

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural evidence by determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. Although no crystal structure of this compound is currently available in the Cambridge Structural Database (CSD), this technique would be the gold standard for its structural confirmation.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound of suitable size and quality (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution in an appropriate solvent, or by other crystallization techniques such as vapor diffusion or cooling.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in a single-crystal X-ray diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a preliminary molecular model. Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.

Synthesis and Confirmation Workflow

The synthesis of this compound can be approached through various synthetic routes, often involving the construction of the pyrimidine ring followed by functional group manipulations. A plausible synthetic approach is the reduction of a nitro precursor.

Caption: A logical workflow for the synthesis and structural confirmation of this compound.

General Structure Elucidation Workflow

The overall process of elucidating the structure of a small molecule like this compound follows a logical progression from initial analysis to definitive confirmation.

Caption: A generalized workflow for the structure elucidation of a small organic molecule.[2][3][4]

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of modern analytical techniques. While a complete, publicly available dataset for this specific molecule is currently limited, this guide provides the foundational knowledge, expected data, and detailed experimental protocols necessary for its comprehensive characterization. For researchers in drug discovery and development, a rigorous and well-documented approach to structure elucidation, as outlined here, is paramount for advancing promising lead compounds.

References

- 1. This compound | C5H7N3 | CID 227541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Tutorial for the structure elucidation of small molecules by means of the LSD software | Semantic Scholar [semanticscholar.org]

- 4. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

The Diverse Biological Landscape of Novel Pyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental heterocyclic motif, is a cornerstone in medicinal chemistry, forming the basis of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1] The inherent versatility of the pyrimidine ring has spurred extensive research, leading to the development of a plethora of novel derivatives with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological activities of these emerging pyrimidine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers and professionals in the field of drug discovery and development.

Anticancer Activity: Targeting the Molecular Drivers of Malignancy

Pyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily by inhibiting key enzymes and signaling pathways crucial for tumor growth and survival.[2][3] A prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, when dysregulated, can lead to uncontrolled cell proliferation.[4][5]

Quantitative Anticancer Data

The in vitro cytotoxic activity of various novel pyrimidine derivatives against common cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidines | Compound 1 | HCT-116 (Colon) | 1.17 | [6] |

| Compound 2 | MCF-7 (Breast) | 2.95 | [6] | |

| Compound 3 | HepG2 (Liver) | 4.79 | [6] | |

| Thieno[2,3-d]pyrimidines | Compound 4 | A549 (Lung) | 1.7 | [7] |

| Compound 5 | C32 (Melanoma) | 24.4 | [7] | |

| 2,4,6-Trisubstituted Pyrimidines | Compound 6 | PC-3 (Prostate) | 5.5 | [8] |

| Compound 7 | HeLa (Cervical) | 8.2 | [8] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[9]

Materials:

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Phosphate-buffered saline (PBS).

-

MTT solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

96-well plates.

-

Test pyrimidine derivatives.

Procedure:

-

Seed cancer cells (e.g., MCF-7, HCT-116) into 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

After incubation, treat the cells with various concentrations of the pyrimidine derivatives (typically ranging from 0.01 to 100 µM) and incubate for another 48 hours.

-

Following the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathway: EGFR Inhibition

Pyrimidine derivatives can act as ATP-competitive inhibitors of the EGFR tyrosine kinase, blocking downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[2][10][11]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbes necessitates the development of new antimicrobial agents. Pyrimidine derivatives, particularly thieno[2,3-d]pyrimidines, have shown promising activity against a range of bacteria and fungi.[12][13] Their mechanism of action often involves the inhibition of essential microbial enzymes, such as those involved in peptidoglycan synthesis.[12][14][15][16][17]

Quantitative Antimicrobial Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Thieno[2,3-d]pyrimidines | Compound 8 | Staphylococcus aureus | 2 | |

| Compound 9 | Escherichia coli | 16 | ||

| Compound 10 | Candida albicans | 4 | [18] | |

| Pyrido[2,3-d]pyrimidines | Compound 11 | Bacillus subtilis | 8 | [18] |

| Compound 12 | Pseudomonas aeruginosa | 32 | [18] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[10][19][20][21][22]

Materials:

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

Bacterial or fungal strains.

-

96-well microtiter plates.

-

Test pyrimidine derivatives.

-

Sterile saline.

-

0.5 McFarland turbidity standard.

Procedure:

-

Prepare a stock solution of the pyrimidine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a 96-well plate.

-

Prepare an inoculum of the microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

A key target for many antibacterial agents is the bacterial cell wall, which is primarily composed of peptidoglycan. Pyrimidine derivatives can interfere with the enzymatic steps in the peptidoglycan biosynthesis pathway, leading to a weakened cell wall and ultimately cell lysis.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a variety of diseases. Pyrimidine derivatives have emerged as potent anti-inflammatory agents, often through the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[23][24][25][26][27]

Quantitative Anti-inflammatory Data

The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

| Compound Class | Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrazolo[3,4-d]pyrimidines | Compound 13 | >100 | 0.65 | >153 | [24] |

| Compound 14 | 95.0 | 0.85 | 111.8 | [24] | |

| Diarylpyrimidines | Compound L1 | 15.6 | 0.18 | 86.7 | [23] |

| Compound L2 | 23.4 | 0.20 | 117.0 | [23] |

Experimental Protocol: COX Inhibition Assay

The ability of pyrimidine derivatives to inhibit COX-1 and COX-2 can be determined using a variety of commercially available assay kits, which typically measure the peroxidase activity of the enzymes.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant).

-

Arachidonic acid (substrate).

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Assay buffer.

-

Test pyrimidine derivatives.

-

96-well plates.

Procedure:

-

Add the assay buffer, heme, and the COX-1 or COX-2 enzyme to the wells of a 96-well plate.

-

Add the test pyrimidine derivative at various concentrations.

-

Initiate the reaction by adding arachidonic acid.

-

Add the colorimetric substrate (TMPD).

-

Measure the absorbance at 590 nm at multiple time points.

-

Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration.

-

The IC50 value is calculated from the dose-response curve.

Signaling Pathway: TNF-α and Pro-inflammatory Cytokines

Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine that activates signaling pathways leading to the expression of other inflammatory mediators. By inhibiting enzymes like COX-2, pyrimidine derivatives can indirectly modulate the downstream effects of TNF-α signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. ClinPGx [clinpgx.org]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ijacskros.com [ijacskros.com]

- 14. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Peptidoglycan Structure and Biosynthesis [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

- 19. Broth Microdilution | MI [microbiology.mlsascp.com]

- 20. researchgate.net [researchgate.net]

- 21. Broth microdilution - Wikipedia [en.wikipedia.org]

- 22. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. bioagilytix.com [bioagilytix.com]

- 26. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

Spectroscopic and Synthetic Profile of 5-Amino-4-methylpyrimidine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a representative synthetic protocol for 5-Amino-4-methylpyrimidine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, this section presents predicted data based on established principles of NMR, IR, and MS spectroscopy, supplemented with data from isomeric and related pyrimidine structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. Predictions are based on the analysis of substituent effects on the pyrimidine ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H2 | 8.0 - 8.2 | Singlet | Deshielded due to adjacent nitrogen atoms. |

| H6 | 8.3 - 8.5 | Singlet | Deshielded due to adjacent nitrogen and proximity to the amino group. |

| -NH₂ | 3.5 - 5.0 | Broad Singlet | Chemical shift is dependent on solvent and concentration; exchangeable with D₂O. |

| -CH₃ | 2.2 - 2.4 | Singlet | Typical range for a methyl group on an aromatic ring. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | 150 - 155 | Highly deshielded due to two adjacent nitrogen atoms. |

| C4 | 155 - 160 | Deshielded by adjacent nitrogen and substituted with a methyl group. |

| C5 | 120 - 125 | Shielded by the electron-donating amino group. |

| C6 | 145 - 150 | Deshielded by the adjacent nitrogen atom. |

| -CH₃ | 15 - 20 | Typical range for a methyl group on an aromatic ring. |

Infrared (IR) Spectroscopy

The expected characteristic IR absorption bands for this compound are presented in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3300 - 3500 | Medium - Strong | Two bands expected for the primary amine. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | |

| C=N Stretch | 1600 - 1650 | Medium - Strong | Pyrimidine ring stretching. |

| C=C Stretch | 1450 - 1600 | Medium - Strong | Pyrimidine ring stretching. |

| N-H Bend | 1550 - 1650 | Strong | |

| C-N Stretch | 1250 - 1350 | Medium |

Mass Spectrometry (MS)

The predicted mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 109.13. Key fragmentation patterns would likely involve the loss of HCN, CH₃CN, and NH₂ radicals.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Possible Fragment | Notes |

| 109 | [C₅H₇N₃]⁺ | Molecular Ion (M⁺) |

| 82 | [M - HCN]⁺ | Loss of hydrogen cyanide from the pyrimidine ring. |

| 68 | [M - CH₃CN]⁺ | Loss of acetonitrile. |

| 93 | [M - NH₂]⁺ | Loss of the amino group. |

Experimental Protocols

This section outlines a general experimental protocol for the synthesis of this compound and the acquisition of spectroscopic data.

Synthesis of this compound

A representative synthesis of this compound can be achieved through the condensation of an appropriate amidine with a β-dicarbonyl compound or its equivalent, followed by functional group manipulations. A plausible route is the reaction of acetamidine with a suitable three-carbon precursor bearing an amino group or a precursor that can be converted to an amino group.

Materials:

-

Acetamidine hydrochloride

-

3-Amino-2-methylacrylonitrile (or a suitable precursor)

-

Sodium ethoxide

-

Ethanol

-

Diethyl ether

-

Standard laboratory glassware and purification apparatus (e.g., for chromatography)

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

Acetamidine hydrochloride is added to the sodium ethoxide solution and stirred to form the free base.

-

3-Amino-2-methylacrylonitrile is added to the reaction mixture.

-

The mixture is refluxed for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

For confirmation of the -NH₂ protons, a D₂O exchange experiment can be performed. After acquiring a standard ¹H NMR spectrum, a few drops of D₂O are added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signal corresponding to the -NH₂ protons should disappear or significantly decrease in intensity.

IR Spectroscopy:

-

IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

-

Samples can be prepared as KBr pellets or analyzed as a thin film or in a suitable solvent.

-

Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry:

-

Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

-

The sample is introduced via a direct insertion probe or through a gas chromatograph.

-

The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported.

Visualizations

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: A diagram illustrating the general workflow for the synthesis and purification of this compound.

Spectroscopic Analysis Workflow

The following diagram outlines the typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: A flowchart depicting the typical workflow for the spectroscopic analysis of a synthesized chemical compound.

An In-depth Technical Guide to the Solubility of 5-Amino-4-methylpyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Amino-4-methylpyrimidine. Due to a lack of extensive publicly available quantitative solubility data for this compound in a wide range of organic solvents, this document focuses on providing a detailed framework for its solubility determination. This includes established experimental protocols and an overview of its expected solubility based on its chemical properties.

Introduction to this compound

This compound is a substituted pyrimidine with the chemical formula C₅H₇N₃. Its structure, featuring both an amino group and a pyrimidine ring, makes it a compound of interest in medicinal chemistry and drug development as a potential building block for more complex molecules. Understanding its solubility is a critical first step in its application, influencing everything from reaction conditions to formulation and bioavailability.

Qualitative Solubility Profile

While specific quantitative data is scarce, the available information indicates that this compound is generally soluble in polar organic solvents.[1] Sources suggest solubility in alcohols, which is consistent with the presence of the polar amino group capable of hydrogen bonding.[1] One supplier notes that it is "insoluble in water, soluble in organic solvents," which may refer to non-polar organic solvents, though this is not explicitly stated.[2]

Based on its molecular structure, which contains a polar amino group and a relatively small non-polar methyl group attached to the heterocyclic pyrimidine ring, a degree of solubility in a range of polar organic solvents can be anticipated. Solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) are likely to be effective at dissolving this compound. Its solubility is expected to be lower in non-polar solvents like hexane or toluene.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield a specific, publicly available dataset for the quantitative solubility of this compound in various organic solvents. The following table is provided as a template for researchers to populate with experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method |

| Methanol | 25 | Data not available | Data not available | |

| Ethanol | 25 | Data not available | Data not available | |

| Isopropanol | 25 | Data not available | Data not available | |

| Acetone | 25 | Data not available | Data not available | |

| Acetonitrile | 25 | Data not available | Data not available | |

| Dichloromethane | 25 | Data not available | Data not available | |

| Ethyl Acetate | 25 | Data not available | Data not available | |

| Tetrahydrofuran (THF) | 25 | Data not available | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | |

| Toluene | 25 | Data not available | Data not available | |

| Hexane | 25 | Data not a available | Data not available |

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium solubility method, often referred to as the shake-flask method, is a widely accepted technique for determining the solubility of a solid in a solvent. The following protocol provides a detailed methodology for determining the solubility of this compound.

4.1. Materials

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the compound. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any remaining solid particles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

4.3. Quantification

-

HPLC Method:

-

Develop a validated HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, and detection wavelength.

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Prepare a series of standard solutions and generate a calibration curve by plotting absorbance against concentration.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

4.4. Calculation of Solubility

Calculate the solubility using the following formula:

Solubility = (Concentration of diluted sample × Dilution factor)

The result can be expressed in various units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility of this compound.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Conclusion

References

The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

A Technical Guide to the Therapeutic Applications of Pyrimidine Compounds for Researchers, Scientists, and Drug Development Professionals

Published: December 30, 2025

Executive Summary

The pyrimidine nucleus, a fundamental component of nucleic acids, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent ability to interact with a wide array of biological targets through hydrogen bonding and bioisosteric replacement of other aromatic systems has led to the development of a multitude of approved and investigational drugs. This technical guide provides an in-depth exploration of the therapeutic applications of pyrimidine-containing compounds, with a focus on their roles as anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular agents. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers in the ongoing quest for novel therapeutics.

Introduction to Pyrimidine and its Derivatives

Pyrimidine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. This core structure is integral to life, forming the basis of the nucleobases uracil, thymine, and cytosine. The synthetic versatility of the pyrimidine ring allows for the introduction of various substituents at different positions, leading to a vast chemical space of derivatives with diverse pharmacological activities.[1][2] This structural diversity enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, making pyrimidine derivatives attractive candidates for drug development.[3]

Anticancer Applications

Pyrimidine analogs represent a cornerstone of cancer chemotherapy. Their mechanisms of action are diverse, ranging from antimetabolites that interfere with nucleic acid synthesis to potent and selective inhibitors of protein kinases that drive oncogenic signaling.[4][5]

Mechanism of Action: Kinase Inhibition

Many pyrimidine-based anticancer agents function as competitive inhibitors at the ATP-binding site of key kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[6][7] By blocking the phosphorylation of downstream substrates, these inhibitors disrupt signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[8][9]

Quantitative Data: Anticancer Activity

The in vitro efficacy of representative pyrimidine-based kinase inhibitors is summarized below.

| Compound Class | Specific Compound | Target Kinase | IC₅₀ (nM) | Antiproliferative Activity (Cell Line) | IC₅₀ (µM) | Reference(s) |

| Pyrrolo[2,3-d]pyrimidine | Compound 31r | EGFR (19del/T790M/C797S) | <0.5 | Ba/F3 (EGFR 19del/T790M/C797S) | <0.001 | [10] |

| Pyrrolo[2,3-d]pyrimidine | Compound 2g | CDK9/Cyclin T1 | 1.2 | MIA PaCa-2 (Pancreatic) | 0.027 | [11] |

| Aminopyrimidine | RDS 3442 | Not Specified | - | U87MG (Glioblastoma) | 15.3 | [12] |

| Furo[2,3-d]pyrimidine | Compound 2 | Not Specified | - | HT-1080 (Fibrosarcoma) | 13.89 | [12] |

| Pyrrolo[2,3-d]pyrimidine | Compound 72 | FAK | 27.4 | MDA-MB-231 (Breast) | 0.126 | [3] |

| Imidazole-pyrimidine | Compound 88 | HER2 | 81 ng/mL | NCI-60 Panel | - | [3] |

| Imidazole-pyrimidine | Compound 89 | EGFR-L858R | 112 ng/mL | NCI-60 Panel | - | [3] |

*IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target's activity or cell proliferation.

Signaling Pathway Visualization

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based drugs.

Caption: Role of CDKs in cell cycle progression and their inhibition by pyrimidines.

Experimental Protocols

This protocol assesses the effect of a compound on cell viability.[1]

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

This protocol measures the direct inhibitory effect of a compound on a target kinase.[1]

-

Reagent Preparation: Prepare a reaction buffer, the target kinase (e.g., EGFR, CDK2), its specific substrate, ATP, and the pyrimidine inhibitor at various concentrations.

-

Reaction Setup: In a microplate, combine the kinase, substrate, and inhibitor.

-

Initiation: Start the kinase reaction by adding ATP. Incubate for a specified time at an optimal temperature (e.g., 30°C).

-

Detection: Stop the reaction and add the detection reagents (e.g., fluorescently labeled antibody that recognizes the phosphorylated substrate).

-

Measurement: Measure the fluorescence signal, which is proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value.

Antiviral Applications

Pyrimidine nucleoside analogs are a critical class of antiviral drugs. They mimic natural nucleosides and, once incorporated into the viral DNA or RNA, terminate chain elongation or induce lethal mutations, thereby inhibiting viral replication.[6]

Quantitative Data: Antiviral Activity

| Compound | Virus Target | EC₅₀ (nM) * | Reference(s) |

| Compound 48 | HIV-1 (Wild Type) | 3.43 - 11.8 | [3] |

| Etravirine | HIV-1 (Wild Type) | 3.5 | [3] |

*EC₅₀ values represent the concentration of the compound required to achieve 50% of the maximum antiviral effect.

Experimental Protocols

This assay is used to quantify the inhibition of viral replication.

-

Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

-

Infection: Infect the cell monolayers with a known amount of virus for 1-2 hours.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a medium (e.g., agar or methylcellulose) containing serial dilutions of the pyrimidine compound.

-

Incubation: Incubate the plates for several days until viral plaques (zones of cell death) are visible.

-

Staining and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control and determine the EC₅₀ value.

Antimicrobial Applications

With the rise of multidrug-resistant bacteria, there is an urgent need for new antimicrobial agents. Pyrimidine derivatives have shown significant potential, with mechanisms of action that include the inhibition of essential bacterial enzymes like FtsZ, which is involved in cell division.[13]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC).

| Compound Class | Specific Compound | Target Organism | MIC (µg/mL) * | Reference(s) |

| Thiophenyl-pyrimidines | Compound Bb2 | MRSA, VRE | 2 | [14] |

| Pyrrolo[2,3-d]pyrimidines | Pleuromutilin derivative 15a | MRSA | 0.25 | [14] |

| Pyrrolo[2,3-d]pyrimidines | Compound 5 (para-bromo) | S. aureus | 8 | |

| Pyrrolo[2,3-d]pyrimidines | Compound 6 (para-iodo) | S. aureus | 8 | |

| Isatin-pyrimidine hybrids | Compound 24 | M. tuberculosis H37Rv | 0.5 - 1.0 | [3] |

*MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.

Experimental Workflow Visualization

Caption: A standardized workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

This is a standard method for determining the MIC of an antimicrobial agent.[2]

-

Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the pyrimidine compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

This assay measures the effect of a compound on the enzymatic activity of FtsZ.[2]

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing purified FtsZ protein in a GTPase assay buffer. Add serial dilutions of the pyrimidine inhibitor.

-

Initiation: Initiate the reaction by adding GTP. Incubate at 37°C for a set time (e.g., 20 minutes).

-

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a reagent like malachite green.

-

Data Analysis: The amount of phosphate released is proportional to the GTPase activity. Calculate the percentage of inhibition and determine the IC₅₀ value.

Anti-inflammatory Applications

Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as Cyclooxygenase (COX) and p38 MAP kinase.[9][10]

Quantitative Data: Anti-inflammatory Activity

| Compound Class | Specific Compound | Target | IC₅₀ (µM) * | Selectivity Index (COX-1/COX-2) | Reference(s) |

| Pyrimidine-5-carbonitrile | Compound 5u | COX-2 | 1.79 | 74.92 | |

| Pyrimidine-5-carbonitrile | Compound 5s | COX-2 | 2.11 | 72.95 | |

| Pyrimidine-5-carbonitrile | Celecoxib (Reference) | COX-2 | 0.04 | 30.25 | [10] |

| Pyrimidine derivative | Compound 5 | COX-2 | 0.04 | >2500 | [10] |

| Pyrimidine derivative | Compound 6 | COX-2 | 0.04 | >2500 | [10] |

*IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Signaling Pathway Visualization

Caption: The p38 MAPK signaling cascade in inflammation and its inhibition.

Experimental Protocols

This assay determines the inhibitory activity and selectivity of a compound against COX isoforms.[10]

-

Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.

-

Incubation: Pre-incubate the enzyme with the pyrimidine inhibitor or vehicle control in a reaction buffer at room temperature.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

-

Quantification: After a set incubation time, measure the amount of prostaglandin E₂ (PGE₂) produced using an enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of inhibition of PGE₂ production for each COX isoform and determine the IC₅₀ values and the selectivity index.

Cardiovascular Applications

Pyrimidine derivatives have also found applications in the treatment of cardiovascular diseases, acting as antihypertensive agents, vasodilators, and lipid-lowering agents.[5]

Mechanisms of Action

-

Calcium Channel Blockade: Dihydropyrimidine derivatives act as L-type calcium channel blockers, leading to vasodilation and a reduction in blood pressure.[6][8]

-

Potassium Channel Opening: Minoxidil, a pyrimidine derivative, is a potent vasodilator that works by opening ATP-sensitive potassium channels in vascular smooth muscle cells.[1]

-

HMG-CoA Reductase Inhibition: Rosuvastatin, a widely used statin, contains a pyrimidine core and lowers cholesterol by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[13]

Quantitative Data: Cardiovascular Activity

| Compound | Mechanism | Activity | IC₅₀ * | Reference(s) |

| Compound 8c | Calcium Channel Blocker | Inhibition of KCl-induced contraction | 19 µg/mL | [6] |

| Nifedipine (Reference) | Calcium Channel Blocker | Inhibition of KCl-induced contraction | 21 µg/mL | [6] |

| Rosuvastatin | HMG-CoA Reductase Inhibitor | - | - | [13] |

| Minoxidil | K-ATP Channel Opener | Vasodilation | - | [1] |

*IC₅₀ for calcium channel blockers represents the concentration for 50% inhibition of contraction.

Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a highly fruitful area of research in drug discovery. Its versatility and proven track record in a wide range of therapeutic areas ensure that it will remain a focus for medicinal chemists. Future research will likely concentrate on the development of more selective and potent pyrimidine derivatives, particularly for challenging targets such as mutant kinases in cancer and drug-resistant microbial strains. The continued exploration of novel synthetic methodologies will further expand the chemical diversity of pyrimidine-based compounds, paving the way for the next generation of innovative medicines.

References

- 1. Minoxidil: An Underused Vasodilator for Resistant or Severe Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blood pressure lowering effect of selected pyrimidine derivatives mediated through inhibition of calcium channel: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medisearch.io [medisearch.io]

- 9. youtube.com [youtube.com]

- 10. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. What is the mechanism of Minoxidil? [synapse.patsnap.com]

- 14. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

5-Amino-4-methylpyrimidine: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Among the myriad of pyrimidine-based building blocks, 5-amino-4-methylpyrimidine stands out as a particularly versatile scaffold. Its unique electronic properties and strategically positioned functional groups have enabled the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of compounds derived from this compound, with a focus on its role in the development of kinase inhibitors for oncology and its emerging potential in other therapeutic areas.

Synthesis of this compound and its Derivatives

The synthetic accessibility of the this compound core and its derivatives is a key factor driving its widespread use in drug discovery. Various synthetic routes have been developed, allowing for the efficient and scalable production of this important building block and its analogues.

Experimental Protocol: Scalable Synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine

A key intermediate derived from this compound is 4-amino-5-aminomethyl-2-methylpyrimidine, which is crucial for the synthesis of Vitamin B1. Two scalable processes for its synthesis have been described.

Method 1: From 2-Cyanoacetamide

-

Enamine Formation: 2-Cyanoacetamide is reacted with a Vilsmeier reagent to afford an enamine intermediate.

-

Condensation: The enamine is then condensed with acetamidine to produce 4-amino-2-methylpyrimidine-5-carbonitrile.

-

Hydrogenation: Subsequent hydrogenation of the nitrile group yields 4-amino-5-aminomethyl-2-methylpyrimidine. The overall yield for this process is approximately 65%.[1]

Method 2: From Malononitrile

-

Enamine Formation: Malononitrile is treated with an ionic salt, prepared in situ from DMF and dimethyl sulfate, to give the enamine intermediate without isolation.

-

Condensation: This intermediate is then reacted with acetamidine hydrochloride to afford the common intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile.

-

Hydrogenation: Hydrogenation of the nitrile furnishes the final product. This approach offers a slightly higher overall yield of 70%.[1]

Experimental Protocol: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine Derivatives

This protocol describes the synthesis of Schiff base derivatives from a 5-aminopyrimidine precursor, which have been evaluated for their antimicrobial and antioxidant activities.

-

Synthesis of the Key Intermediate: The starting material, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, is synthesized by reacting N-(2-methyl-5-nitrophenyl)-4-pyridin-3-yl-pyrimidin-2-ylamine with stannous chloride dihydrate in hydrochloric acid at 0°C. The nitro group is reduced to an amine, and the product is isolated after basification and extraction.[2]

-

Schiff Base Formation: Equimolar concentrations of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine and various ketones are stirred in absolute ethanol at room temperature for 6-8 hours. A few drops of concentrated sulfuric acid are then added to the mixture. The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to 0°C, and the resulting precipitate is filtered, washed with diethyl ether, and recrystallized from ethanol to yield the final products.[2]

Applications in Medicinal Chemistry

The this compound scaffold has been extensively utilized in the design of inhibitors for various protein kinases, making it a privileged structure in oncology drug discovery. Furthermore, its derivatives have shown promise as antimicrobial and antiviral agents.

Anticancer Activity: Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy. Several potent and selective Aurora kinase inhibitors have been developed based on the this compound scaffold.

A series of pyrimidine-based derivatives have been designed to inhibit Aurora A kinase activity and consequently reduce the levels of MYC oncoproteins, which are implicated in a wide range of cancers.[3][4] Structure-based drug design led to the identification of lead compounds that potently inhibit the proliferation of high-MYC expressing small-cell lung cancer (SCLC) cell lines.[3][5]

The following tables summarize the biological activity of selected pyrimidine derivatives against Aurora kinases.

| Compound | Aurora A IC50 (nM) | cMYC Reduction (%) in NCI-H82 (at 1.0 µM) | MYCN Reduction (%) in SK-N-BE(2) (at 1.0 µM) | Reference |

| 13 | < 200 | > 50 | > 50 | [3] |

| 20 | > 100 | < 50 | < 50 | [3] |

| 21 | > 100 | < 50 | < 50 | [3] |

| Compound | Aurora A Ki (nM) | Aurora B Ki (nM) | Reference |

| CYC116 (18) | 8.0 | 9.2 |

The diagram below illustrates the central role of Aurora A kinase in cell cycle progression and how its inhibition by pyrimidine-based drugs can lead to anti-tumor effects through the destabilization of MYC oncoproteins.

Antiviral and Antimicrobial Activity

Derivatives of this compound have also demonstrated significant potential as anti-infective agents. Their mechanism of action in this context often involves the inhibition of key enzymes in pathogens or interference with host-cell pathways essential for pathogen replication.

Several broad-spectrum antiviral compounds have been shown to inhibit the host cell's de novo pyrimidine biosynthesis pathway. By depleting the intracellular pool of pyrimidine nucleotides, these compounds effectively starve the virus of the necessary building blocks for viral RNA and DNA synthesis. This mechanism is particularly effective against rapidly replicating viruses. Furthermore, inhibition of this pathway has been linked to the induction of an antiviral state in the host cell through the upregulation of interferon-stimulated genes, independent of type 1 interferon production.[4][6]

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrimidine derivatives against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| S7 | B. subtilis | 17.34 | [5] |

| S7 | E. coli | 17.34 | [5] |

| S1 | S. aureus | 16.26 | [5] |

Experimental Protocols for Biological Assays

Protocol: Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase, such as Aurora A.

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

-

Kinase Reaction Mixture: Prepare a reaction buffer containing the purified recombinant kinase, a suitable substrate (e.g., a specific peptide), and ATP at its Km concentration.

-

Assay Plate Preparation: Add the diluted test compounds, a positive control (a known inhibitor), and a negative control (DMSO vehicle) to the wells of a microtiter plate.

-

Initiation of Reaction: Add the kinase reaction mixture to each well to start the reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays that measure the incorporation of radiolabeled phosphate into the substrate, or luminescence-based assays that quantify the amount of ATP remaining after the reaction.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Culture the bacterial strain overnight in a suitable broth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.[8]

Conclusion

This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its synthetic tractability and ability to serve as a scaffold for potent and selective inhibitors of various drug targets, particularly protein kinases, have led to the development of promising therapeutic candidates, especially in the field of oncology. The ongoing exploration of its derivatives continues to uncover new biological activities, suggesting that the full potential of this remarkable scaffold is yet to be realized. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the unique properties of this compound in their own discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. bcc.bas.bg [bcc.bas.bg]

- 3. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. benchchem.com [benchchem.com]

The Aminopyrimidine Core: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide on the Discovery and History of Aminopyrimidine Intermediates for Researchers, Scientists, and Drug Development Professionals.

The aminopyrimidine scaffold is a privileged heterocyclic motif that has become a cornerstone in medicinal chemistry and drug development. Its inherent ability to mimic the purine core of ATP allows for competitive binding to the ATP-binding pockets of numerous kinases, making it a crucial intermediate in the design of targeted therapies. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for key aminopyrimidine intermediates, with a focus on their application in the development of groundbreaking therapeutics.

Historical Perspective and a Pivotal Discovery

The journey of aminopyrimidines in medicine is deeply rooted in the exploration of heterocyclic chemistry. Early investigations into pyrimidine derivatives were foundational, but it was the strategic application of the 2-aminopyrimidine moiety as a "hinge-binding" fragment in kinase inhibitors that marked a paradigm shift in drug discovery. This discovery was particularly impactful in oncology, leading to the development of highly successful targeted therapies.

One of the most notable early successes was the development of Imatinib , the first rationally designed small molecule to target the Bcr-Abl tyrosine kinase. The aminopyrimidine core of Imatinib was a key structural feature that enabled its potent and selective inhibition of the enzyme, revolutionizing the treatment of chronic myeloid leukemia (CML). This success story spurred a wave of research into other aminopyrimidine-based kinase inhibitors, targeting a range of signaling pathways implicated in various diseases.

Key Aminopyrimidine Intermediates and Their Synthesis

The versatility of the aminopyrimidine scaffold lies in the ability to functionalize it at various positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Several key intermediates serve as the foundational building blocks for a vast library of aminopyrimidine-based drugs.

2-Aminopyrimidine Derivatives

2-Aminopyrimidines are arguably the most widely utilized intermediates in this class.[1] Their synthesis can be achieved through several classical and modern synthetic routes.

Classical Condensation Reactions:

-

Pinner Synthesis: This venerable reaction involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, typically guanidine.[2] The reaction proceeds via the formation of a dihydropyrimidine intermediate, which then aromatizes to the desired pyrimidine.

-

Chalcone-Guanidine Cyclocondensation: This method utilizes α,β-unsaturated ketones (chalcones) as the three-carbon component, which react with guanidine to form 4,6-disubstituted-2-aminopyrimidines. This approach is particularly useful for introducing aryl substituents at the 4- and 6-positions of the pyrimidine ring.

Modern Synthetic Approaches:

-

Metal-Catalyzed Cross-Coupling and Cycloaddition Reactions: The advent of transition-metal catalysis has provided powerful tools for the synthesis of complex aminopyrimidines. For instance, iron-catalyzed [2+2+2] cycloaddition of alkynenitriles and cyanamides offers a route to bicyclic 2-aminopyrimidines.[3]

-

Dimroth Rearrangement: This rearrangement involves the isomerization of N-substituted 2-iminopyrimidines to the corresponding 2-(substituted-amino)pyrimidines. While a powerful tool for structural diversification, its application in the primary synthesis of the aminopyrimidine core is less common.

4-Aminopyrimidine Derivatives

4-Aminopyrimidines also serve as important intermediates in drug discovery, with analogs demonstrating potent inhibitory activity against various kinases. Their synthesis often involves the manipulation of appropriately substituted pyrimidine precursors.

Comparative Analysis of Synthetic Routes

The choice of synthetic route for a particular aminopyrimidine intermediate depends on several factors, including the desired substitution pattern, scalability, and cost-effectiveness. The following table provides a comparative summary of common synthetic methods.

| Synthetic Route | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Yield (%) | Reaction Time |

| Classical Condensation (Pinner-type) | β-Ketoester, Guanidine hydrochloride | Base (e.g., KOH, NaOEt) | Reflux in ethanol | High | 2-4 hours |

| Microwave-Assisted Condensation | β-Ketoester, Guanidine hydrochloride | K₂CO₃ | Microwave, Solvent-free | High | Short |

| Chalcone-Guanidine Condensation | Chalcone, Guanidine hydrochloride | Base (e.g., NaOH, KOH) | Reflux in ethanol | 70-90% | 10-24 hours |

| Iron-Catalyzed [2+2+2] Cycloaddition | Alkynenitrile, Cyanamide | FeI₂, ⁱPrPDAI, Zn | Not specified | 27-82% | Not specified |

| Synthesis from 2-amino-4,6-dichloropyrimidine | 2-amino-4,6-dichloropyrimidine, Amine | Triethylamine | 80-90 °C, Solvent-free | 78-85% | 4-14 hours |

Experimental Protocols

Protocol 1: General Pinner-type Synthesis of a 2-Amino-4,6-disubstituted Pyrimidine

This protocol describes a typical condensation reaction between a β-diketone and guanidine hydrochloride.

Reagents:

-

β-Diketone (e.g., Acetylacetone): 1 equivalent

-

Guanidine Hydrochloride: 1.1 equivalents

-

Strong Base (e.g., Sodium Ethoxide): 1.1 equivalents

-

Anhydrous Ethanol

Procedure:

-

Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., N₂ or Ar).

-

Dissolve the guanidine hydrochloride in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

To the stirred solution, carefully add the sodium ethoxide. Stir the resulting suspension for 30 minutes at room temperature to generate the free guanidine base.

-

Add the β-diketone dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the mixture with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 4,6-Diaryl-2-aminopyrimidines from Chalcones

This protocol details the synthesis of 2-aminopyrimidines from chalcones and guanidine hydrochloride.

Reagents:

-

Substituted Chalcone: 1 equivalent

-

Guanidine Hydrochloride: 1.5 equivalents

-

Sodium Hydroxide: 4.5 equivalents

-

Ethanol (96%)

-

Water

Procedure:

-

In a round-bottom flask, mix the substituted chalcone (0.01 mole), guanidine hydrochloride (0.015 mole), and sodium hydroxide (0.045 mole) in 2 mL of water and 5 mL of 96% ethanol.

-

Heat the mixture to reflux for 10-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Filter the solid, wash with water until neutral, and dry.

-